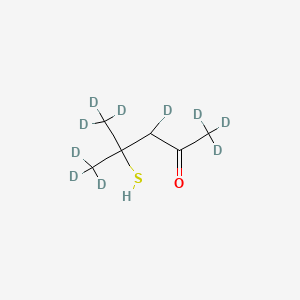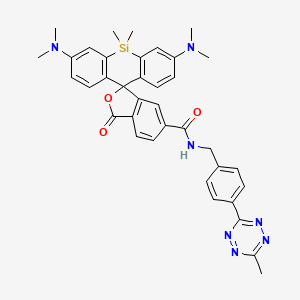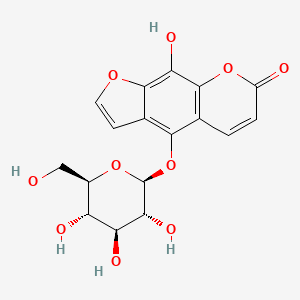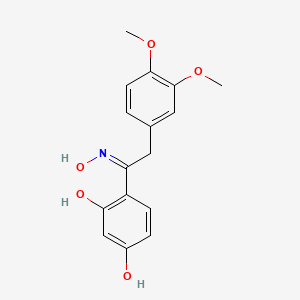
Anticancer agent 171
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 171 is a compound that has shown promising potential in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in preclinical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 171 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Anticancer agent 171 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
科学的研究の応用
Anticancer agent 171 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the effects of anticancer agents on cellular processes and pathways.
Medicine: It is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Industry: It is used in the development of new anticancer drugs and therapies.
作用機序
The mechanism of action of Anticancer agent 171 involves its ability to selectively target cancer cells and induce apoptosis (programmed cell death). It achieves this by interacting with specific molecular targets and pathways involved in cell proliferation and survival. These targets include various proteins and enzymes that play a critical role in cancer cell growth and survival.
類似化合物との比較
Anticancer agent 171 is unique in its ability to selectively target cancer cells while minimizing damage to healthy cells. This sets it apart from other similar compounds, which may have a broader range of effects and potentially more side effects. Some similar compounds include:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
Quinoxaline derivatives: These compounds have been used as anticancer agents due to their ability to inhibit various cellular processes involved in cancer progression.
Benzimidazole derivatives: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action and its potential for use in targeted cancer therapies.
特性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13- |
InChIキー |
ZJXGQDKFXBLDDX-LGMDPLHJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


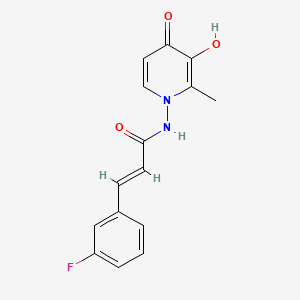

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
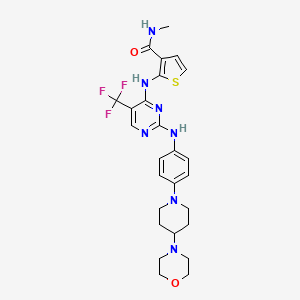
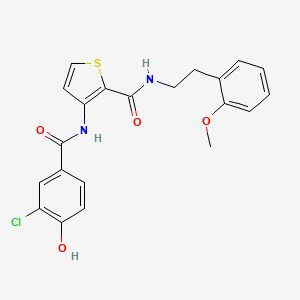
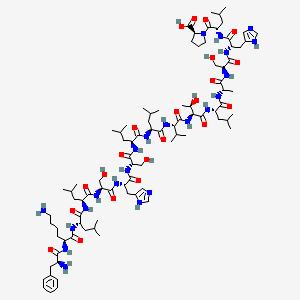
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
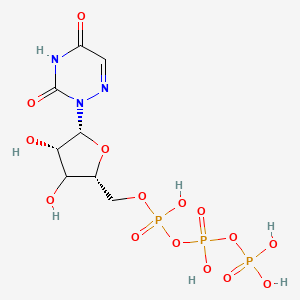
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

